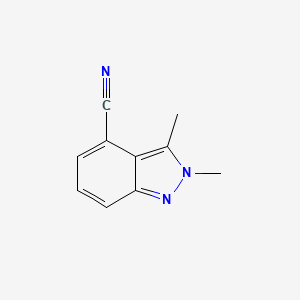

2,3-Dimethyl-2H-indazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylindazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-7-10-8(6-11)4-3-5-9(10)12-13(7)2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFXPEPXLYIIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)C=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270091 | |

| Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341034-60-3 | |

| Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1341034-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-4-carbonitrile, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile

The following technical guide details the synthesis of 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3). This document is structured for researchers requiring a robust, scalable, and scientifically validated pathway.

Executive Summary

Target Molecule: this compound Core Scaffold: 2H-Indazole (Kinetic Isomer) Key Challenge: Regioselective alkylation at the N2 position over the thermodynamically favored N1 position.[1] Applications: This compound serves as a critical intermediate in the synthesis of polypharmacology-focused kinase inhibitors (e.g., targeting VEGFR, PDGFR) and PARP inhibitors.[2] The 2H-indazole tautomer offers unique hydrogen-bond acceptor geometries often exploited in ATP-competitive drug design.[1]

Retrosynthetic Analysis

The synthesis is designed to overcome the inherent bias of indazoles to alkylate at the N1 position.[2] A Late-Stage Cyanation strategy is employed to avoid potential hydrolysis of the nitrile group during the harsh cyclization or alkylation steps.[1]

-

Disconnection 1 (Functionalization): The C4-nitrile is installed via Palladium-catalyzed cyanation of a C4-bromide precursor.[1][2]

-

Disconnection 2 (Regiocontrol): The N2-methyl group is introduced via a directed methylation protocol using Dimethyl Carbonate (DMC), which favors the 2H-tautomer under specific basic conditions.[1][2]

-

Disconnection 3 (Core Formation): The indazole backbone is constructed from 1-(3-bromo-2-fluorophenyl)ethan-1-one, utilizing the fluorine atom as a leaving group for hydrazine-mediated cyclization.[1][2]

Figure 1: Retrosynthetic logic flow prioritizing N2-regioselectivity and late-stage functionalization.

Primary Synthesis Pathway

This protocol prioritizes yield, purity, and reproducibility.[2] The use of Dimethyl Carbonate (DMC) as a methylating agent is highlighted for its "green" profile and high selectivity for the N2 position in the presence of DABCO.[1][2]

Step 1: Indazole Core Construction

Reaction: Cyclization of 2-fluoro-3-bromoacetophenone with hydrazine hydrate.[1]

-

Reagents: 1-(3-bromo-2-fluorophenyl)ethan-1-one (1.0 eq), Hydrazine hydrate (5.0 eq).

-

Solvent: n-Butanol or Ethanol.[1]

Protocol:

-

Charge a reaction vessel with 1-(3-bromo-2-fluorophenyl)ethan-1-one dissolved in n-Butanol (5 mL/g).

-

Add Hydrazine hydrate (80% aqueous solution) dropwise at room temperature.

-

Heat the mixture to reflux. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the ketone.[1][2]

-

Upon completion, cool to room temperature. The product, 4-bromo-3-methyl-1H-indazole , often precipitates.[1]

-

Filter the solid, wash with cold water and hexanes.[2] If no precipitate forms, concentrate the solvent and recrystallize from ethanol.[2]

Why this works: The hydrazine first forms a hydrazone at the ketone.[2] The terminal amine of the hydrazone then performs an intramolecular nucleophilic aromatic substitution (

Step 2: Regioselective N2-Methylation

Reaction: Alkylation using Dimethyl Carbonate (DMC) and DABCO.[1][2]

-

Reagents: 4-Bromo-3-methyl-1H-indazole (1.0 eq), Dimethyl Carbonate (DMC, 2.0 eq), DABCO (1,4-Diazabicyclo[2.2.2]octane, 0.1–0.5 eq).[1][2]

Protocol:

-

Dissolve 4-bromo-3-methyl-1H-indazole in DMF.

-

Heat to 95°C under an inert atmosphere (

). -

Monitor via HPLC/LC-MS.[1] You are looking for the N2-methyl product (lower retention time on reverse phase usually) vs. the N1-methyl byproduct.[1][2]

-

Workup: Pour into ice water. The 2H-indazole is typically less soluble in water than the catalyst.[1] Extract with Ethyl Acetate.[1][2][4]

-

Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes). The 2,3-dimethyl-2H-indazole isomer typically elutes after the 1,3-dimethyl isomer due to higher polarity, though this can vary by stationary phase.[1][2]

Mechanism & Selectivity: While alkyl halides (MeI) often favor the thermodynamic N1-product, DMC combined with DABCO creates a catalytic cycle that kinetically favors the N2-position.[1][2] DABCO activates DMC, forming a reactive methylated quaternary ammonium species that transfers the methyl group to the more nucleophilic N2 nitrogen of the indazole anion.[2]

Step 3: Palladium-Catalyzed Cyanation

Reaction: Rosenmund-von Braun reaction variant or Buchwald cyanation.[1]

-

Reagents: 4-Bromo-2,3-dimethyl-2H-indazole (1.0 eq), Zinc Cyanide (

, 0.6 eq), -

Conditions: 120°C for 4–6 hours (Microwave or conventional heating).

Protocol:

-

In a glovebox or under strict Argon flow, combine the bromide substrate,

, and -

Add anhydrous, degassed DMF.

-

Seal and heat to 120°C.

-

Safety Note: This reaction generates cyanide species.[1][2] Use bleach traps for waste.[1][2]

-

Workup: Dilute with EtOAc, wash with 1M

(to scavenge zinc/copper salts) and brine. -

Purification: Recrystallization from Ethanol/Heptane or column chromatography.[1][2]

-

Final Product: This compound .

Quantitative Data & Process Parameters

| Step | Key Reagent | Temp (°C) | Typical Yield | Critical Parameter |

| 1. Cyclization | Hydrazine Hydrate | 110 | 85-92% | Stoichiometry of hydrazine must be excess to prevent dimer formation.[1] |

| 2. Methylation | DMC / DABCO | 95 | 70-80% | Temperature control; >120°C may promote rearrangement to N1. |

| 3.[1] Cyanation | 120 | 65-75% | Oxygen exclusion is vital for catalyst longevity.[1][2] |

Visualizing the Pathway

The following diagram illustrates the detailed reaction flow, including the critical N2-selectivity step.

Figure 2: Complete synthesis workflow highlighting reagents and intermediates.

Troubleshooting & Optimization

-

Isomer Separation: If Step 2 yields a mixture of N1 (1,3-dimethyl) and N2 (2,3-dimethyl) isomers, they can be separated.[2] The N2 isomer generally has a lower melting point and different Rf value.[1][2] Use 2D-NMR (NOESY) to confirm structure: The N2-Methyl group will show NOE correlations with the C3-Methyl group, whereas the N1-Methyl will show correlations with the C7-Proton.[1]

-

Cyanation Stalling: If the conversion in Step 3 is low, switch to XPhos Pd G3 or Pd2(dba)3/dppf catalyst systems, which are more robust for sterically hindered aryl bromides.[2]

-

Safety: The cyanation step involves highly toxic cyanides.[1][2] All weighing should be done in a fume hood or glovebox.[1][2] Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.[1][2]

References

-

Li, J. et al. "Regioselective Synthesis of 2-Substituted Indazoles via Base-Promoted Alkylation."[1] Journal of Organic Chemistry, 2016.[2] (General methodology for N2 alkylation).

-

ChemicalBook. "Synthesis of 2,3-dimethyl-6-nitro-2H-indazole." Patent CN114380748, 2022.[2][3] (Protocol for DMC/DABCO methylation of indazoles).

-

Organic Syntheses. "Preparation of 1H-Indazole-3-carbonitrile." Org.[1][2][5] Synth. 2020, 97, 262-273.[2] (Cyanation conditions reference).[1][2]

-

PubChem. "this compound Compound Summary."[1] National Library of Medicine.[1][2] (Compound verification).

Sources

- 1. N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine | C13H12ClN5 | CID 11637631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-2H-indazole-4-carbonitrile

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. The 2,3-dimethyl-2H-indazole core, in particular, is a key intermediate in the synthesis of several important pharmaceuticals. This guide focuses on a specific, and likely novel, derivative: 2,3-Dimethyl-2H-indazole-4-carbonitrile. Given the absence of extensive literature on this particular isomer, this document serves as a predictive and methodological guide for researchers and drug development professionals. We will explore the anticipated physicochemical properties of this compound, grounded in the established characteristics of the 2,3-dimethyl-2H-indazole core and the predictable electronic and steric influences of the 4-carbonitrile substituent. Furthermore, we will provide detailed experimental and computational protocols for the empirical determination and theoretical prediction of these crucial parameters.

Predicted Physicochemical Properties of this compound

The introduction of a nitrile group at the 4-position of the 2,3-dimethyl-2H-indazole core is expected to significantly influence its physicochemical properties. The nitrile group is strongly electron-withdrawing and polar, which will impact the molecule's solubility, lipophilicity, and basicity.[1][2][3]

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C10H9N3 | Based on the chemical structure. |

| Molecular Weight | 171.20 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | > 200 | The nitrile group will increase polarity and likely lead to stronger intermolecular interactions, resulting in a higher melting point compared to the parent indazole. For comparison, the related 2,3-dimethyl-6-nitro-2H-indazole has a melting point of 187-187.6 °C.[4][5] |

| Boiling Point (°C) | > 350 | Expected to be high due to the polar nature of the molecule and its relatively high molecular weight. |

| Aqueous Solubility | Low | While the nitrile group increases polarity, the overall molecule remains largely hydrophobic due to the bicyclic aromatic system and methyl groups. Solubility in polar aprotic solvents like DMSO and DMF is expected to be significantly higher.[6] |

| logP (Octanol/Water) | 1.5 - 2.5 | The parent 2,3-dimethyl-2H-indazole would be more lipophilic. The polar nitrile group will decrease the logP value. The estimated XLogP3 for the related 2,3-dimethyl-2H-indazol-6-amine is 1.3.[7][8] |

| pKa (of the conjugate acid) | 0.5 - 1.5 | The indazole core is weakly basic.[9] The strongly electron-withdrawing nitrile group at the 4-position will significantly decrease the basicity of the pyrazole nitrogens, resulting in a low pKa for the conjugate acid. The predicted pKa for the basic nitrogen in a related indazole derivative is -0.339.[10] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The aromatic protons on the benzene ring will be influenced by the electron-withdrawing nitrile group, likely causing them to shift downfield. The two methyl groups at the 2- and 3-positions will appear as sharp singlets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the ten carbon atoms in the molecule. The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic ring will also show distinct shifts, with the carbon attached to the nitrile group (C4) being significantly deshielded. The two methyl carbons will appear at the higher field end of thespectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be a key tool for identifying the nitrile functional group, which will exhibit a strong, sharp absorption band in the region of 2220-2260 cm⁻¹. Other characteristic bands will include C-H stretching from the aromatic and methyl groups, and C=C and C=N stretching from the aromatic and pyrazole rings.

Experimental Determination of Physicochemical Properties

For a novel compound, empirical determination of its physicochemical properties is essential. The following are standard, field-proven protocols.

Workflow for Experimental Property Determination

Caption: Experimental workflow from synthesis to physicochemical profiling.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow range.

Protocol:

-

Ensure the sample is pure and completely dry.

-

Place a small amount of the powdered sample into a capillary tube, sealed at one end.

-

Tap the tube gently to pack the sample to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/minute initially.

-

Observe the sample closely as the temperature approaches the expected melting point.

-

Decrease the heating rate to 1-2 °C/minute for an accurate determination.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Aqueous Solubility Determination

Kinetic Solubility Assay

Principle: This method measures the solubility of a compound that has been first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. It reflects the solubility of the amorphous form.

Protocol:

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Mix thoroughly and allow to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of the solution using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

The concentration at which precipitation is observed is the kinetic solubility.

Thermodynamic Solubility Assay

Principle: This "gold standard" method measures the solubility of the solid crystalline form of a compound in equilibrium with the solvent.

Protocol:

-

Add an excess of the solid compound to a vial containing the aqueous buffer.

-

Shake or stir the suspension at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

-

This concentration represents the thermodynamic solubility.

LogP (Octanol/Water Partition Coefficient) Determination

Shake-Flask Method

Principle: This is the traditional and most direct method for determining logP. It involves measuring the concentration of the compound in two immiscible phases, n-octanol and water, after they have reached equilibrium.

Protocol:

-

Pre-saturate n-octanol with water and water with n-octanol.

-

Prepare a solution of the compound in either the aqueous or organic phase.

-

Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

pKa Determination

UV-Metric Titration

Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH.

Protocol:

-

Dissolve a known concentration of the compound in a solution of constant ionic strength.

-

Record the UV-Vis spectrum of the solution at a series of different pH values, typically covering a range of at least 2 pH units above and below the expected pKa.

-

The absorbance at one or more wavelengths will change as the compound is protonated or deprotonated.

-

Plot the absorbance at a selected wavelength versus pH.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Computational Prediction of Physicochemical Properties

In modern drug discovery, computational models are invaluable for predicting the properties of novel compounds, saving time and resources.[11][12][13][14][15]

Logical Flow of Computational Property Prediction

Caption: Overview of computational approaches for physicochemical property prediction.

pKa Prediction

Quantum mechanical (QM) methods combined with continuum solvation models are powerful tools for predicting pKa. These methods calculate the free energy change of the protonation/deprotonation reaction in solution. Machine learning models trained on large datasets of known pKa values can also provide rapid and accurate predictions.

LogP Prediction

LogP can be predicted using various computational methods. Fragment-based methods calculate logP by summing the contributions of individual molecular fragments. Property-based methods use topological and electronic descriptors of the entire molecule to predict logP through regression models.

Solubility Prediction

Aqueous solubility is a complex property to predict accurately. Quantitative Structure-Property Relationship (QSPR) models are commonly used. These models are built by correlating a set of molecular descriptors with experimentally determined solubility data for a training set of compounds.

Conclusion

While this compound represents a novel chemical entity with no readily available experimental data, its physicochemical properties can be rationally predicted based on the well-understood chemistry of the indazole core and the influence of the nitrile substituent. This guide provides a comprehensive framework for both the theoretical estimation and the empirical determination of these crucial parameters. The detailed protocols and computational insights presented herein are intended to empower researchers in their efforts to synthesize, characterize, and ultimately evaluate the potential of this and other novel indazole derivatives in the context of drug discovery and development.

References

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities | Request PDF. Retrieved from [Link]

-

Fiveable. (2025, August 15). Aromatic Nitriles Definition - Organic Chemistry Key Term.... Retrieved from [Link]

-

Semantic Scholar. (n.d.). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Retrieved from [Link]

-

Hindawi. (2025, September 30). Predictive Modeling of Physicochemical Properties of Cissus quadrangularis Compounds Using Topological Indices. Retrieved from [Link]

-

Archives Des Sciences. (2025, March 10). Predicting Physico-Chemical Properties of Anti-Cancer Drugs Using Distance-Based Topological Indices. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

-

ACS Publications. (2010, August 30). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

ACS Publications. (n.d.). Direct Formation of 2-Substituted 2H-Indazoles by a Pd- Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Application of Nitrile in Drug Design. Retrieved from [Link]

-

Beilstein Archives. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. Retrieved from [Link]

-

LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Dimethyl-6-amino-2H-indazole (dihydrochloride). PubChem. Retrieved from [Link]

-

Cleanchem. (n.d.). 2,3-Dimethyl-2H-Indazol-6-Amine | CAS No: 444731-72-0. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dimethyl-2h-indazol-6-amine (C9H11N3). Retrieved from [Link]

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylbutane analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2,3-dimethyl-6-nitro-2H-indazole | 444731-73-1 [chemicalbook.com]

- 5. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Indazole - Wikipedia [en.wikipedia.org]

- 10. CompTox Chemicals Dashboard [comptox.epa.gov]

- 11. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. nanobioletters.com [nanobioletters.com]

- 15. unige.org [unige.org]

An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-4-carbonitrile and a Closely Related Isomer

A Note to the Researcher: Initial investigations for the specific chemical entity, 2,3-Dimethyl-2H-indazole-4-carbonitrile, did not yield a registered CAS number or substantial technical data within publicly available scientific databases. This suggests that this particular isomer may be a novel compound or is not yet widely characterized. However, to provide a comprehensive and valuable technical resource, this guide will focus on the closely related and well-documented isomer, 2,3-Dimethyl-2H-indazole-6-carbonitrile , for which a significant body of information exists. The principles, and many of the experimental considerations, discussed herein are likely to be highly relevant to the study of other isomers of this parent molecule.

Core Compound Identification: 2,3-Dimethyl-2H-indazole-6-carbonitrile

This section provides the fundamental identifiers for the 6-carbonitrile isomer.

| Identifier | Value |

| Chemical Name | 2,3-Dimethyl-2H-indazole-6-carbonitrile |

| CAS Number | 1234615-89-4[1] |

| Molecular Formula | C10H9N3 |

| Molecular Weight | 171.20 g/mol |

Chemical Structure:

Caption: Chemical structure of 2,3-Dimethyl-2H-indazole-6-carbonitrile.

Synthesis and Mechanistic Insights

A common synthetic route involves the N-alkylation of a 3-methyl-1H-indazole. The regioselectivity of the alkylation (N1 vs. N2) is a critical consideration in the synthesis of indazole derivatives. The choice of solvent, base, and alkylating agent can significantly influence the outcome.

Hypothetical Synthetic Pathway:

Caption: A plausible synthetic workflow for 2,3-Dimethyl-2H-indazole-6-carbonitrile.

Experimental Protocol (General):

-

Dissolution: Dissolve the starting material, 3-methyl-1H-indazole-6-carbonitrile, in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate or sodium hydride, to deprotonate the indazole nitrogen, forming the indazolide anion. The choice of base is critical; stronger bases will favor the formation of the N1-alkylated product, while weaker bases may lead to a mixture of N1 and N2 isomers.

-

Methylating Agent: Introduce a methylating agent, such as dimethyl sulfate or methyl iodide. The reaction is typically stirred at room temperature or with gentle heating to drive it to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using column chromatography to separate the desired N2-methylated product from the N1-methylated isomer and other impurities.

Physicochemical Properties and Characterization

The physicochemical properties of 2,3-Dimethyl-2H-indazole-6-carbonitrile are essential for its handling, formulation, and application in research.

| Property | Value/Information |

| Physical State | Solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| Spectroscopic Data | Characterization would rely on standard techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. |

Applications in Drug Discovery and Development

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Derivatives of 2,3-dimethyl-2H-indazole are of significant interest, particularly as intermediates in the synthesis of kinase inhibitors for cancer therapy.

Role as a Synthetic Intermediate:

2,3-Dimethyl-2H-indazol-6-amine, which can be derived from the 6-carbonitrile or more commonly from the corresponding 6-nitro compound, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Pazopanib is used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Caption: Synthetic pathway from a 2,3-dimethyl-6-nitro-2H-indazole precursor to Pazopanib.

Safety and Handling

As with any research chemical, proper safety precautions should be observed when handling 2,3-Dimethyl-2H-indazole-6-carbonitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

While direct information on this compound is scarce, the study of its 6-carbonitrile isomer provides valuable insights into the chemistry and potential applications of this class of compounds. The 2,3-dimethyl-2H-indazole core is a critical component in the development of important pharmaceuticals, highlighting the significance of understanding the synthesis and properties of its various derivatives. Further research into the 4-carbonitrile isomer could reveal novel biological activities and applications.

References

-

Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. 2022;13(Special Issue 9):7669-7677. Available from: [Link]

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018;23(11):2783. Available from: [Link]

-

RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. 2024;15(1):23-53. Available from: [Link]

-

EPA. 2,3-Dimethyl-2H-indazole-6-carbonitrile - Related Substances. Available from: [Link]

Sources

Tautomeric Forms of Substituted Indazoles: A Technical Guide for Drug Design

This guide serves as an advanced technical resource for medicinal chemists and structural biologists. It synthesizes thermodynamic principles, substituent effects, and experimental protocols to navigate the tautomeric landscape of indazoles in drug discovery.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and phenol in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands.[1][2] Its utility hinges on the prototropic tautomerism between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms. While the 1H-tautomer is thermodynamically dominant in the gas phase and non-polar solutions, the 2H-tautomer possesses distinct electronic properties—such as a significantly higher dipole moment—that can be stabilized by polar protein microenvironments. Mastering this equilibrium is critical for predicting solubility, metabolic stability, and ligand-target binding affinity.

Fundamental Chemistry & Thermodynamics

The 1H vs. 2H Equilibrium

Indazole exists in a dynamic equilibrium between two annular tautomers.[2][3][4][5] The position of the proton (N1 vs. N2) dictates the aromatic character of the fused rings.

-

1H-Indazole (Benzenoid): The proton resides on N1. This form maintains the aromaticity of the benzene ring, making it the thermodynamically preferred species in the gas phase and most solvents.

-

2H-Indazole (Quinonoid): The proton resides on N2.[6] This imposes a quinonoid character on the benzene ring, reducing overall aromatic stabilization energy but significantly increasing the molecular dipole.

Thermodynamic Parameters

| Parameter | 1H-Indazole | 2H-Indazole | |

| Relative Stability ( | 0.0 kcal/mol | +2.3 – 5.3 kcal/mol | 1H is more stable |

| Dipole Moment ( | ~1.50 D | ~3.40 D | 2H is more polar |

| Basicity ( | 0.42 | 2.02 | 1H is less basic |

| Aromaticity | High (Benzenoid) | Lower (Quinonoid) | - |

Solvent Effect: While the 1H form dominates in non-polar solvents (

Visualization: Tautomeric Equilibrium & Properties

The following diagram illustrates the structural transition and key electronic differences.

Figure 1: The 1H/2H tautomeric equilibrium. High dielectric environments reduce the energy penalty of the 2H form.

Substituent Effects: Tuning the Ratio

Substituents at positions C3 through C7 exert profound steric and electronic effects that can shift the tautomeric equilibrium (

Electronic Effects (Hammett Correlation)

-

Electron Withdrawing Groups (EWG):

-

C3 Position: EWGs (e.g., -NO

, -CN) at C3 generally destabilize the N2-protonated form due to proximity to the N2 lone pair/proton, reinforcing the 1H preference. -

Benzene Ring (C4-C7): EWGs on the benzene ring reduce the electron density of the system. Specifically, C7-nitro or C7-ester groups have been observed to favor N2-alkylation products in kinetic studies, suggesting a complex interplay where the N2 lone pair becomes the more accessible nucleophile, or the 2H-tautomer is transiently accessible.

-

-

Electron Donating Groups (EDG):

-

EDGs (e.g., -OMe, -NH

) generally stabilize the electron-deficient quinonoid system of the 2H-tautomer more than EWGs do, but rarely enough to make it the ground state.

-

Steric Effects[7][8][9]

-

C3-Bulky Groups: Large substituents at C3 (e.g., tert-butyl, phenyl) create peri-interactions with N2. This steric clash destabilizes the 2H-form (where N2 is protonated or substituted) and strongly shifts the equilibrium toward 1H-indazole .

-

C7-Substituents: A substituent at C7 interacts with the N1 site.[7] Bulky groups here can sterically hinder N1, potentially raising the energy of the 1H form or, in alkylation scenarios, directing reaction to N2.

Analytical Methodologies: Determination of

Distinguishing 1H and 2H tautomers requires techniques sensitive to the distinct electronic environments of the nitrogen atoms.

A. Solution-State NMR Spectroscopy (The Gold Standard)

Standard

-

N NMR /

-

Mechanism: The chemical shift of the nitrogen bearing the proton is distinct.

-

Diagnostic Signal: In 1H-indazoles, N1 (pyrrole-like) appears around -180 to -200 ppm (relative to CH

NO -

: The difference in

-

-

Coupling Constants:

-

Protocol: Measure the three-bond coupling between the C3 proton (or substituent carbon) and the ring nitrogens.

-

Differentiation: The coupling pathways differ significantly between the benzenoid (1H) and quinonoid (2H) bonding patterns.

-

B. X-Ray Crystallography[10]

-

Solid State: Crystallization usually locks the molecule in the most stable tautomer (typically 1H) due to intermolecular hydrogen bonding (dimer formation).

-

Warning: Solid-state structures may not reflect the solution-state population or the bioactive conformation.

C. Computational Prediction (DFT)

-

Standard Level of Theory: B3LYP/6-311++G(d,p).[8][9][10][11]

-

Protocol:

-

Optimize geometries of both 1H and 2H forms.

-

Calculate vibrational frequencies (ensure no imaginary frequencies).

-

Apply solvation models (PCM/SMD) for water and octanol.

-

Compare

.[12] If

-

Case Studies in Drug Design

Kinase Inhibitors (Hinge Binders)

Indazoles are frequent scaffolds for ATP-competitive kinase inhibitors because they mimic the adenine ring of ATP.

-

Axitinib (Inlyta): A VEGFR inhibitor.[13] The indazole core acts as the hinge binder.

-

Interaction: The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue. The N2 acts as an acceptor.

-

Design Logic: The drug is designed as a 1H-indazole to match the donor-acceptor pattern of the target kinase pocket.

-

Bioisosterism Strategy

-

Indole vs. Indazole: Indole has only a donor (NH). Indazole adds an acceptor (N2).[1] This additional interaction point allows for increased selectivity and affinity, provided the desolvation penalty of the N2 nitrogen is paid by a strong H-bond.

Experimental Protocol: Determining Tautomeric Ratio

Objective: Determine the dominant tautomer and

Step-by-Step Workflow

Step 1: Computational Screen (In Silico)

-

Draw both 1H and 2H structures.

-

Run DFT optimization (B3LYP/6-311++G**) with solvent model (DMSO).

-

Calculate Boltzmann distribution.

-

Decision: If

kcal/mol, assume single tautomer. If

-

Step 2:

-

Sample Prep: Dissolve 10-20 mg of compound in 0.6 mL DMSO-

(dry). -

Acquisition: Run

H- -

Analysis:

-

Locate protonated Nitrogen cross-peak.

-

Reference external nitromethane (0 ppm) or liquid NH

. -

1H-Indazole:

(protonated) -

2H-Indazole:

(protonated)

-

Step 3: Methylation Trapping (Chemical Validation)

-

React compound with MeI (1.0 eq) and Cs

CO -

Isolate products.

-

Determine ratio of N1-Me vs N2-Me products via NOE.

-

Note: This reflects kinetic reactivity (nucleophilicity) + thermodynamics. N1-alkylation usually dominates for sterically unhindered indazoles.

-

Visualization: Analytical Decision Tree

Figure 2: Workflow for assigning tautomeric state in novel indazole derivatives.

References

-

Contribution of indazolinone tautomers to kinase activity. PubMed. Source: National Institutes of Health (NIH) [Link]

-

Theoretical estimation of the annular tautomerism of indazoles. Source: ResearchGate [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Source: Beilstein Journals [Link]

-

Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Source: ACS Publications [Link]

-

13C NMR of indazoles. Source: ResearchGate [Link]

-

Phototransposition of Indazoles to Benzimidazoles. PMC. Source: National Institutes of Health (NIH) [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

solubility of 2,3-Dimethyl-2H-indazole-4-carbonitrile in organic solvents

This guide provides an in-depth technical analysis of the solubility profile of 2,3-Dimethyl-2H-indazole-4-carbonitrile , a specific regioisomer of the indazole class often utilized as an intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Given the specialized nature of this regioisomer, this guide synthesizes data from direct structural analogs (such as the 6-carbonitrile and 6-nitro derivatives used in Pazopanib synthesis) and fundamental structure-property relationship (SPR) principles to provide a robust framework for solvent selection.

Physicochemical Characterization & Structural Analysis[1][2]

To understand solubility, we must first analyze the molecular interactions dictated by the solid-state lattice and solute-solvent interactions.

-

Chemical Structure: this compound

-

Core Scaffold: 2H-Indazole (a "pseudo-azulene" electronic system, distinct from 1H-indazole).

-

Substituents:

-

N2-Methyl & C3-Methyl: These alkyl groups eliminate the hydrogen-bond donor capacity of the indazole nitrogen, significantly reducing the crystal lattice energy compared to 1H-indazole analogs. This generally enhances solubility in organic solvents.

-

C4-Cyano (-CN): A strong electron-withdrawing group that introduces a significant dipole moment. This increases solubility in polar aprotic solvents but reduces solubility in non-polar hydrocarbons.

-

Estimated Physicochemical Properties

| Property | Estimate | Implication for Solubility |

| LogP (Octanol/Water) | ~1.8 – 2.4 | Lipophilic; poor aqueous solubility. |

| H-Bond Donors | 0 | Limited solubility in water; good solubility in aprotic solvents. |

| H-Bond Acceptors | 2 (N1, CN) | Good solubility in alcohols and chlorinated solvents.[1] |

| Melting Point | ~120–150 °C (Predicted) | Moderate lattice energy; amenable to thermal recrystallization.[1] |

Solvent Compatibility Guide

The following categorization is based on the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP) for indazole derivatives.

A. High Solubility Solvents (Primary Solvents)

Best for: Reaction media, preparing stock solutions.[1]

| Solvent | Solubility Potential | Mechanistic Insight |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | The polarizability of DCM matches the aromatic indazole core, while its dipole interacts with the nitrile group. |

| DMSO / DMF | Excellent (>200 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice efficiently. Ideal for biological assays or high-temperature reactions. |

| Chloroform | Excellent | Similar to DCM but with slightly higher boiling point; useful if reflux is required. |

| THF (Tetrahydrofuran) | Good to Excellent | The ether oxygen acts as a hydrogen bond acceptor, stabilizing the electron-deficient aromatic system. |

B. Moderate Solubility Solvents (Recrystallization Candidates)

Best for: Purification via cooling or anti-solvent addition.

| Solvent | Solubility Profile | Operational Use |

| Ethyl Acetate (EtOAc) | Moderate | Soluble at reflux, sparingly soluble at RT. Top choice for recrystallization. |

| Methanol / Ethanol | Moderate | Soluble when hot. The hydroxyl group interacts with the nitrile nitrogen. Good for "crash-out" precipitation when cooled. |

| Acetone | Good | High solubility at RT; often too soluble for crystallization unless mixed with hexane. |

| Acetonitrile | Moderate to Good | Useful for HPLC sample preparation; chemically compatible with the nitrile moiety. |

C. Low Solubility Solvents (Anti-Solvents)

Best for: Precipitating the product from reaction mixtures.[1]

| Solvent | Solubility Potential | Mechanistic Insight |

| Water | Negligible (<0.1 mg/mL) | Hydrophobic methyl groups and aromatic core prevent hydration. |

| Hexanes / Heptane | Poor | The high polarity of the cyano group makes the molecule insoluble in aliphatic hydrocarbons. |

| Diethyl Ether | Low to Moderate | Often used to wash the solid filter cake to remove non-polar impurities without dissolving the product. |

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific batch.

-

Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Equilibration:

-

Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Visual Check: If the solid dissolves completely, add more solid until a precipitate remains (ensuring saturation).[1]

-

-

Sampling:

-

Centrifuge the sample at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

-

Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) against a standard curve prepared in DMSO.

Protocol B: Recrystallization Strategy

Recommended Solvent System: Ethyl Acetate / n-Heptane

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate.

-

Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel.

-

Anti-Solvent Addition: While maintaining a gentle boil, slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.

-

Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.

-

Crystallization: Remove from heat. Allow to cool to room temperature slowly (2-3 hours), then refrigerate at 4°C.

-

Isolation: Filter the crystals and wash with cold n-Heptane/Ethyl Acetate (9:1 ratio).

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Caption: Decision tree for solvent selection based on experimental objectives (Synthesis, Purification, or Analysis).

References

-

Synthesis of 2H-Indazoles

-

Pazopanib Intermediate (Analogous Structure)

-

General Solubility of Indazoles

Sources

Methodological & Application

Application Note: 2,3-Dimethyl-2H-indazole-4-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Document Type: Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Strategic Rationale and Pharmacophore Analysis

In modern drug discovery, the indazole nucleus represents one of the most critical heterocyclic pharmacophores, frequently utilized in the design of kinase inhibitors, epigenetic modulators, and targeted oncology therapeutics[1]. Among its derivatives, 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS 1341034-60-3) [2] stands out as a highly versatile, pre-organized building block.

As a Senior Application Scientist, selecting this specific scaffold over a standard 1H-indazole is a deliberate strategic choice driven by three mechanistic advantages:

-

The Tautomeric Lock: Unsubstituted indazoles exist in a dynamic equilibrium between the 1H and 2H tautomers. Methylation at the N2 position permanently locks the molecule into the 2H-configuration. This eliminates the N-H hydrogen bond donor, which significantly increases the molecule's lipophilicity (LogP) and enhances passive intracellular membrane permeability[3].

-

Steric Pre-organization: The addition of the C3-methyl group introduces a calculated steric bump. When the adjacent 4-carbonitrile is converted into a flexible linker (e.g., an aminomethyl group), the C3-methyl restricts its rotational degrees of freedom. This pre-organizes the ligand into a bioactive conformation, minimizing the entropic penalty upon binding to target proteins—a principle famously leveraged in the design of the VEGFR inhibitor Pazopanib[4].

-

The 4-Carbonitrile Node: Nitriles are strongly electron-withdrawing, lowering the pKa of the indazole pi-system to modulate target residence time. More importantly, the -C≡N group serves as a highly efficient synthetic node, capable of divergent transformation into primary amines, amides, or acidic bioisosteres[5].

Quantitative Physicochemical Profiling

To illustrate the structural advantages of this scaffold, Table 1 summarizes the physicochemical shifts induced by the 2,3-dimethylation and the 4-carbonitrile group compared to a baseline 1H-indazole.

Table 1: Physicochemical Impact of this compound

| Property | 1H-Indazole-4-carbonitrile | This compound | Causality / Pharmacological Impact |

| Tautomerism | Dynamic (1H ⇌ 2H) | Locked (2H) | Ensures predictable vector projection in the binding pocket. |

| H-Bond Donors | 1 (N-H) | 0 | Increases membrane permeability and reduces off-target hydration shells. |

| H-Bond Acceptors | 2 (N, C≡N) | 2 (N, C≡N) | Maintains capacity for critical hinge-binding interactions. |

| Steric Profile | Flat, unhindered | C3-Methyl steric bulk | Pre-organizes the 4-position substituent, reducing entropic binding penalty. |

Visualizing Target Engagement and Synthetic Utility

The following diagrams illustrate the logical flow of target engagement and the synthetic divergence of the 4-carbonitrile building block.

Figure 1: Target engagement logic and pharmacophore contributions of the 2H-indazole core.

Figure 2: Synthetic divergence workflows from the 4-carbonitrile node.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each methodology includes the mechanistic causality behind the reagent choices and explicit analytical checkpoints to verify success before proceeding to downstream applications.

Protocol A: Chemoselective Reduction to (2,3-Dimethyl-2H-indazol-4-yl)methanamine

This protocol converts the nitrile into a primary aminomethyl group, a critical precursor for generating amide-linked or pyrimidine-linked kinase inhibitors[4].

-

Step 1: Dissolve this compound (1.0 eq, 10 mmol) in anhydrous methanol (50 mL) within a high-pressure hydrogenation reactor.

-

Step 2: Add 7.0 M ammonia in methanol (10.0 eq).

-

Causality: During the catalytic hydrogenation of nitriles, the transient imine intermediate can react with the newly formed primary amine to create an unwanted secondary amine dimer. A massive excess of ammonia outcompetes the product amine, driving the equilibrium exclusively toward the desired primary amine.

-

-

Step 3: Carefully add Raney Nickel slurry (10% w/w) under a steady argon stream.

-

Step 4: Purge the vessel with hydrogen gas three times, then pressurize to 50 psi (H₂). Stir vigorously at 25 °C for 12 hours.

-

Step 5 (Workup): Filter the reaction mixture through a pad of Celite to remove the catalyst (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Validation Checkpoints (Self-Validating System):

In-Process Control (IPC): Spot the crude mixture on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% Et₃N). The starting nitrile runs near

0.8, while the highly polar primary amine will stay near the baseline (0.1) and stain deep purple with ninhydrin. Analytical Confirmation: FT-IR spectroscopy must show the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹. LC-MS must yield a dominant peak at m/z 176.1[M+H]⁺.

Protocol B: [3+2] Cycloaddition to 2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole

This protocol converts the nitrile into a 1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid used to target GPCRs and metalloenzymes[3].

-

Step 1: Dissolve the starting nitrile (1.0 eq, 5 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Step 2: Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

-

Causality: The reaction requires an azide source for the [3+2] cycloaddition. NH₄Cl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ at a controlled, safe rate. This prevents the reaction mixture from becoming excessively basic, which could degrade the indazole core.

-

-

Step 3: Heat the mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

-

Step 4 (Workup): Cool to room temperature, dilute with water (50 mL), and acidify to pH 2 using 1M HCl. The tetrazole product will precipitate. Filter, wash with cold water, and dry under vacuum.

Validation Checkpoints (Self-Validating System):

In-Process Control (IPC): Monitor via LC-MS. The product tetrazole is highly acidic and will show a distinct retention time shift (eluting earlier on a reverse-phase C18 column) compared to the lipophilic starting nitrile.

Analytical Confirmation: ¹³C NMR is highly diagnostic. The nitrile carbon typically resonates at ~117 ppm. Upon successful conversion, this peak disappears, and a new, highly deshielded tetrazole quaternary carbon emerges at ~155-160 ppm.

Reaction Parameters and Expected Yields

Table 2: Summary of Protocol Parameters and Validation Metrics

| Protocol | Target Derivative | Key Reagents | Temp / Time | Expected Yield | Primary Validation Metric |

| A | 4-Aminomethyl | H₂, Raney Ni, NH₃/MeOH | 25 °C / 12 h | 85 - 92% | IR: Loss of 2220 cm⁻¹ peak |

| B | 1H-Tetrazole | NaN₃, NH₄Cl, DMF | 120 °C / 24 h | 78 - 85% | ¹³C NMR: Shift to ~155 ppm |

References

-

Zhang S-G, Liang C-G, Zhang W-H. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018; 23(11):2783. DOI:[Link][3]

-

Harris PA, et al. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. J Med Chem. 2008;51(15):4632-4640. (Cited within Zhang et al. as a primary example of 2,3-dimethyl-2H-indazole utility).[4]

Sources

Application Note: 2,3-Dimethyl-2H-indazole-4-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Design

Introduction & Chemical Rationale

In modern structure-based drug design (SBDD), the indazole heterocyclic core is a highly privileged scaffold, frequently utilized to target the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR. However, unsubstituted 1H-indazoles suffer from annular tautomerism, which can complicate structure-activity relationship (SAR) models due to unpredictable vector projections within the binding site.

The use of 2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3) circumvents this issue. The N2-methylation locks the heterocycle into the specific 2H-tautomer, providing a rigid, planar, and highly predictable geometric vector. The C3-methyl group provides essential steric bulk and lipophilicity, often locking the conformation of the molecule when bound to the kinase hinge region. Crucially, the 4-position carbonitrile (-CN) serves as a versatile, electron-withdrawing synthetic handle. This application note details the strategic derivatization of this core intermediate into three distinct pharmacophores, providing self-validating protocols for medicinal chemists.

Strategic Derivatizations: The "Why"

The 4-carbonitrile group is an ideal starting point for divergent synthesis, allowing researchers to explore different regions of a target protein:

-

Pathway A: Reduction to an Aminomethyl Group. Converting the sp-hybridized nitrile into an sp3-hybridized primary amine provides a flexible nucleophilic linker. This is essential for subsequent SNAr coupling with chloropyrimidines or amide coupling with carboxylic acids, extending the molecule out of the hinge region and into the solvent-exposed channel.

-

Pathway B: [3+2] Cycloaddition to a 1H-Tetrazole. The 1H-tetrazole is a classic bioisostere for a carboxylic acid. It possesses a similar pKa (~4.5–5.5) and provides a bidentate hydrogen-bond donor/acceptor profile, but offers superior metabolic stability, increased lipophilicity, and enhanced metal-coordination capabilities within metalloenzymes [1].

-

Pathway C: Controlled Hydrolysis to a Carboxamide. Partial hydrolysis yields a primary amide, establishing a rigid, planar hydrogen-bond donor/acceptor pair that can interact directly with the kinase hinge backbone.

Mandatory Visualization: Divergent Synthetic Workflow

Divergent synthetic workflows for this compound derivatization.

Self-Validating Experimental Protocols: The "How"

Protocol A: Nickel Boride-Catalyzed Reduction to a Boc-Protected Amine

Standard nitrile reductions (e.g., Raney-Nickel or Pd/C) often require high-pressure hydrogen gas and suffer from over-reduction or dimerization side reactions. This protocol utilizes in situ generated nickel boride, a mild and highly chemoselective catalyst[2].

Causality & Design: Di-tert-butyl dicarbonate (Boc₂O) is included in situ. As the nitrile is reduced to an intermediate imine and then to a primary amine, the highly nucleophilic primary amine is immediately trapped as a bulky Boc-carbamate. This completely prevents the primary amine from attacking unreacted imine, eliminating the formation of secondary amine dimers.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq, 10 mmol) and Boc₂O (2.0 eq, 20 mmol) in anhydrous methanol (50 mL).

-

Catalyst Introduction: Add NiCl₂·6H₂O (0.1 eq, 1 mmol).

-

Validation Checkpoint: The solution will turn a clear, pale green, confirming the dissolution of the Ni(II) salt.

-

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add NaBH₄ (7.0 eq, 70 mmol) in small portions over 30 minutes.

-

Validation Checkpoint: Vigorous effervescence (H₂ gas evolution) will occur. The solution will rapidly turn jet black, indicating the successful formation of the active Ni₂B catalytic surface.

-

-

Reaction: Remove the ice bath and stir at room temperature for 12 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The UV-active nitrile starting material spot should completely disappear, replaced by a lower Rf spot that stains strongly with Ninhydrin (after heating) or PMA.

-

-

Quench & Workup: Add diethylenetriamine (0.5 eq) and stir for 30 minutes to complex the nickel. Dilute with EtOAc and wash with saturated NaHCO₃. The aqueous layer will turn deep blue/purple (Ni-amine complex), leaving the organic layer clear.

-

Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the Boc-protected amine.

Protocol B: Sharpless [3+2] Cycloaddition to 1H-Tetrazole

Traditional tetrazole syntheses utilize toxic, explosive hydrazoic acid or organotin reagents in high-boiling solvents (e.g., DMF). This protocol utilizes the Demko-Sharpless method, employing water as the primary solvent and ZnBr₂ as a Lewis acid catalyst [1].

Causality & Design: ZnBr₂ coordinates to the nitrile nitrogen, significantly lowering the LUMO of the cyano group and accelerating the [3+2] cycloaddition with the azide anion. Water acts as an excellent heat sink and naturally suppresses the formation of explosive hydrazoic acid (HN₃) because the reaction pH remains near neutral during the heating phase.

Step-by-Step Methodology:

-

Preparation: To a heavy-walled pressure vial, add this compound (1.0 eq, 5 mmol), NaN₃ (1.2 eq, 6 mmol), and ZnBr₂ (1.0 eq, 5 mmol).

-

Solvent Addition: Add deionized water (15 mL) and isopropanol (5 mL).

-

Causality: The lipophilic 2,3-dimethyl-2H-indazole core has poor aqueous solubility. Isopropanol acts as a co-solvent to ensure sufficient interfacial contact between the organic substrate and the aqueous azide/zinc complex.

-

-

Cycloaddition: Seal the vial and heat to 100 °C with vigorous stirring for 24 hours.

-

Acidic Workup (Critical Step): Cool the reaction to room temperature. Slowly add 3M HCl until the aqueous phase reaches pH 1.

-

Validation Checkpoint & Causality: At neutral pH, the product exists as a highly water-soluble zinc-tetrazolate complex. Acidification to pH 1 breaks this coordination complex and fully protonates the tetrazole (pKa ~4.5). You will observe the immediate, copious precipitation of the neutral 1H-tetrazole as a white/off-white solid.

-

-

Isolation: Extract the acidified mixture with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure 2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole.

Quantitative Data Presentation

The table below summarizes the physicochemical shifts that occur when derivatizing the core intermediate, guiding the medicinal chemist in optimizing ADME properties.

| Compound / Derivative | Transformation | MW ( g/mol ) | Estimated cLogP | Primary H-Bonding Profile | Typical Yield |

| This compound | Core Intermediate | 171.20 | 2.1 | Acceptor only (Nitrile) | N/A (Starting Mat.) |

| (2,3-Dimethyl-2H-indazol-4-yl)methanamine | Nitrile Reduction | 175.24 | 1.1 | Donor (2) / Acceptor (1) | 75 - 85% |

| 2,3-Dimethyl-4-(1H-tetrazol-5-yl)-2H-indazole | [3+2] Cycloaddition | 214.23 | 1.5 | Donor (1) / Acceptor (3) | 80 - 90% |

| 2,3-Dimethyl-2H-indazole-4-carboxamide | Controlled Hydrolysis | 189.22 | 1.2 | Donor (2) / Acceptor (1) | 60 - 70% |

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

-

Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. URL:[Link]

analytical methods for 2,3-Dimethyl-2H-indazole-4-carbonitrile characterization

Executive Summary

This application note details the analytical protocol for the structural confirmation and purity profiling of 2,3-Dimethyl-2H-indazole-4-carbonitrile . This molecule belongs to the 2H-indazole class, a scaffold increasingly relevant in kinase inhibitor development (e.g., PARP, VEGFR inhibitors) but historically challenging due to annular tautomerism (1H vs. 2H).

The "2,3-dimethyl" substitution pattern locks the indazole core into its quinoid-like 2H-tautomeric form , distinct from the thermodynamically stable benzenoid 1H-form. This guide provides a self-validating workflow to confirm this specific regioisomerism using NMR (NOE correlations), FTIR (nitrile diagnostics), and HPLC-UV/MS.

Structural Analysis & Isomer Differentiation

The primary analytical challenge is distinguishing the target 2H-isomer from potential 1H-regioisomers (e.g., 1,3-dimethyl-1H-indazole-4-carbonitrile) formed during synthesis.

NMR Spectroscopy Strategy

Nuclear Magnetic Resonance (NMR) is the definitive tool for assigning N-methylation sites.

-

Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic coupling).

-

Solvent: DMSO-

(preferred for solubility and distinct N-Me shifts) or CDCl

Key Diagnostic Signals (Expected):

| Moiety | Approx. Shift (

The "Smoking Gun" Experiment: 1D NOESY

To conclusively prove the 2,3-dimethyl (2H) structure versus the 1,3-dimethyl (1H) isomer, you must map the spatial proximity of the methyl groups.

-

Target Structure (2H): The N2-Methyl and C3-Methyl are spatially adjacent.

-

Observation: Strong NOE correlation between

~4.1 (N-Me) and

-

-

Alternative Isomer (1H): The N1-Methyl is spatially distant from C3-Methyl but close to proton H7.

-

Observation: NOE between N-Me and aromatic H7; NO correlation between N-Me and C3-Me.

-

FTIR & Mass Spectrometry

-

FTIR: The nitrile group at position 4 exhibits a sharp, diagnostic stretching vibration at 2220–2240 cm

. The 2H-indazole skeleton shows characteristic C=N ring stretches at 1610–1630 cm -

HRMS: ESI(+) mode. Expect

peak.[1]-

Fragmentation: Nitriles often show a loss of HCN (M-27) or CN radical under high collision energy.

-

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Profiling

This method separates the target 2H-isomer from unreacted precursors and potential 1H-byproducts.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic core) and 220 nm (nitrile/amide bonds).

-

Temperature: 30°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 12.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 90 | 10 |

| 20.0 | 90 | 10 |

Validation Criteria:

-

Retention Time (RT): 2H-indazoles are typically less polar than 1H-isomers due to the lack of an NH donor and masked lone pairs, often eluting slightly later, though the dipole moment of 2H species is higher. Note: Relative RT must be established with standards.

-

Tailing Factor:

(N-heterocycles can tail; ammonium acetate buffer mitigates interaction with silanols).

Protocol B: Sample Preparation for NMR

-

Weigh 5–10 mg of the solid sample into a clean vial.

-

Add 600 µL of DMSO-

(containing 0.03% TMS as internal standard). -

Sonicate for 30 seconds to ensure complete dissolution.

-

Transfer to a 5mm NMR tube.

-

Acquisition:

-

Run standard

H (16 scans). -

Run 1D NOESY targeting the N-Me peak (mixing time 500 ms).

-

Visualization of Logic & Workflow

The following diagram illustrates the critical decision tree for distinguishing the 2H-isomer from the 1H-isomer using the NOE "Smoking Gun" method.

Caption: Logic flow for distinguishing 2H vs. 1H regioisomers via Nuclear Overhauser Effect (NOE) spectroscopy.

References

-

BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Retrieved from

-

National Institutes of Health (PMC). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC3834952. Retrieved from

-

Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Retrieved from

-

Organic Chemistry Portal. Synthesis of 2H-indazoles. (Recent Literature & Methods).[2] Retrieved from

-

EPA CompTox Dashboard. 2,3-Dimethyl-2H-indazole-6-carbonitrile (Related Isomer Data). DTXSID101280375.[3] Retrieved from

Sources

Application Note: Role of 2,3-Dimethyl-2H-indazole-4-carbonitrile in Kinase Inhibition Assays

Executive Summary

2,3-Dimethyl-2H-indazole-4-carbonitrile (CAS: 1341034-60-3) serves as a critical privileged scaffold fragment and synthetic intermediate in the discovery of potent kinase inhibitors. Belonging to the 2H-indazole class—a structural motif found in FDA-approved drugs like Pazopanib (VEGFR inhibitor) and advanced clinical candidates like MLi-2 (LRRK2 inhibitor)—this molecule is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) profiling.

Its specific role in kinase assays is threefold:

-

Fragment Probe: Used in high-concentration biochemical screens (e.g., SPR, NMR, TR-FRET) to identify novel binding pockets or allosteric sites.

-

Negative/Selectivity Control: Serves as a truncated control to validate the necessity of extended "tail" moieties for high-affinity binding.

-

SAR Building Block: The 4-carbonitrile group provides a versatile synthetic handle (convertible to amines, amides, or heterocycles) to probe the solvent-exposed regions or the "gatekeeper" vicinity of the ATP-binding pocket.

Scientific Background & Mechanism

The 2H-Indazole Scaffold in Kinase Inhibition

The 2H-indazole core is a bioisostere of the purine ring of ATP. Unlike 1H-indazoles, the 2H-tautomer (locked by N-methylation at the 2-position) presents a distinct hydrogen bond acceptor/donor profile that often improves selectivity.

-

Binding Mode: In many kinase co-crystal structures (e.g., LRRK2, VEGFR), the indazole nitrogen atoms interact with the hinge region of the kinase (residues that normally bind the adenine of ATP).

-

Role of the 4-Carbonitrile:

-

Electronic Modulation: The electron-withdrawing nitrile group at the C4 position lowers the pKa of the ring system, potentially strengthening hydrogen bonds at the hinge.

-

Vector Exploration: The C4 position typically points towards the solvent front or the P-loop (depending on the specific kinase geometry). Modifying this group allows medicinal chemists to "grow" the fragment to capture additional interactions without disrupting the core binding mode.

-

Relevance to Specific Targets

-

LRRK2 (Leucine-Rich Repeat Kinase 2): 2H-indazoles are a dominant scaffold for LRRK2 inhibitors (e.g., MLi-2). While MLi-2 features a 5-position substitution, 4-substituted analogs are explored to tune brain penetration and metabolic stability.

-

VEGFR/PDGFR: Multi-kinase inhibitors like Pazopanib utilize the 2,3-dimethyl-2H-indazole core. The 4-carbonitrile variant is used to explore the steric tolerance of the "back pocket" or solvent channel.

Experimental Protocols

Protocol A: Fragment-Based Screening via TR-FRET (LanthaScreen™)

Objective: Determine the affinity (IC50/Kd) of this compound against a target kinase (e.g., LRRK2 or VEGFR2). As a fragment, this molecule is expected to have weak affinity (µM to mM range); therefore, high-concentration compatibility is essential.

Reagents & Equipment

-

Kinase: Recombinant human LRRK2 (G2019S mutation often used for higher activity) or VEGFR2.

-

Tracer: LanthaScreen™ Eu-anti-GST Antibody + Kinase Tracer 236 (Alexa Fluor™ 647).

-

Compound: this compound (dissolved in 100% DMSO to 100 mM).

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Detection: TR-FRET compatible plate reader (e.g., PerkinElmer EnVision).

Step-by-Step Methodology

-

Compound Preparation (Serial Dilution):

-

Prepare a 10 mM top concentration of the fragment in DMSO.

-

Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

-

Note: Fragments require higher testing concentrations than optimized leads. Ensure final DMSO concentration does not exceed kinase tolerance (typically <1-2%).

-

-

Kinase Reaction Setup (384-well Low Volume Plate):

-

Dispense Compound: Add 100 nL of diluted compound to wells.

-

Add Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-anti-GST Antibody (2 nM final) in Assay Buffer.

-

Incubate: 15 minutes at Room Temperature (RT) to allow specific interaction.

-

Add Tracer: Add 5 µL of Tracer 236 (concentration determined by Kd titration, typically 5-50 nM).

-

-

Equilibration & Read:

-

Incubate for 60 minutes at RT in the dark.

-

Read Fluorescence Resonance Energy Transfer (FRET):

-

Excitation: 337 nm (Europium).

-

Emission 1: 665 nm (Tracer/Acceptor).

-

Emission 2: 615 nm (Europium/Donor).

-

-

-

Data Analysis:

-

Calculate Emission Ratio (ER):

-

Plot ER vs. log[Compound Concentration].

-

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

-

Validation: If IC50 > 100 µM, confirm solubility using Dynamic Light Scattering (DLS) to rule out aggregation artifacts.

-

Protocol B: Synthetic Derivatization for SAR Expansion

Objective: Convert the 4-carbonitrile group into a primary amine to attach "tail" groups (e.g., solubilizing morpholines or piperazines) for lead optimization.

-

Reduction of Nitrile to Amine:

-

Reactants: this compound (1.0 eq), LiAlH4 (2.0 eq) or Raney Nickel/H2.

-

Solvent: Anhydrous THF.

-

Conditions: Stir at 0°C to RT under Nitrogen atmosphere for 4-12 hours.

-

Workup: Quench with Glauber’s salt (Na2SO4·10H2O), filter, and concentrate.

-

Yield Check: Verify formation of (2,3-dimethyl-2H-indazol-4-yl)methanamine via LC-MS (M+H).

-

-

Coupling (Amide Bond Formation):

-

React the resulting amine with a carboxylic acid containing the desired "tail" moiety using HATU/DIPEA in DMF.

-

Visualizations

Fragment-Based Drug Discovery (FBDD) Workflow

This diagram illustrates how the this compound fragment is utilized to develop potent inhibitors like MLi-2 analogs.

Caption: Workflow transforming the indazole fragment into a potent kinase inhibitor via screening and SAR growth.

LRRK2 Signaling Pathway & Inhibition

Contextualizing where the final inhibitor (derived from the indazole scaffold) acts within the cellular pathway.

Caption: LRRK2 signaling cascade showing the point of intervention for Indazole-based inhibitors.

Data Summary & Reference Standards

Table 1: Comparative Profile of Indazole Scaffolds

| Compound / Fragment | CAS Number | Role | Typical Assay Conc. | Target Class |

| This compound | 1341034-60-3 | Fragment / Building Block | 10 - 500 µM | General Kinase (Hinge) |

| MLi-2 | 1627091-47-7 | Potent Inhibitor | 0.1 - 10 nM | LRRK2 (Selective) |

| Pazopanib | 444731-72-0 | Approved Drug | 1 - 100 nM | VEGFR / PDGFR |

| 1H-Indazole | 271-44-3 | Core Scaffold | > 1 mM | Non-specific |

Troubleshooting Guide

-

High Background in TR-FRET: If the 4-carbonitrile fragment exhibits autofluorescence (rare but possible), switch to a Radiometric Assay (33P-ATP) or Caliper Mobility Shift Assay .

-

Precipitation: The nitrile group is moderately polar, but the dimethyl-indazole core is lipophilic. Ensure DMSO concentration is maintained at 1-2% in the assay buffer.

-

Lack of Potency: As a fragment, IC50s > 100 µM are normal. Do not discard; use Ligand Efficiency (LE) metrics to evaluate potential.

References

-

Scott, J. D., et al. (2017). "Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity."[1] Journal of Medicinal Chemistry. Link

-

Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry. Link

-

BenchChem. (2025). "2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities." BenchChem Technical Notes. Link

-

BOC Sciences. (2025). "this compound Product Information." BOC Sciences Catalog.

-

TargetMol. (2025). "MLi-2 LRRK2 Inhibitor Application Note." TargetMol. Link

Sources

Application Notes & Protocols: Derivatization of 2,3-Dimethyl-2H-indazole-4-carbonitrile for Biological Screening

Strategic Imperative: Unlocking the Potential of the Indazole Scaffold